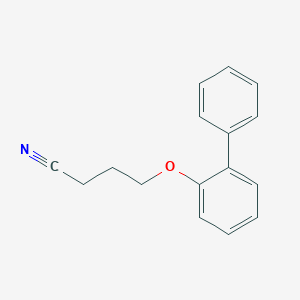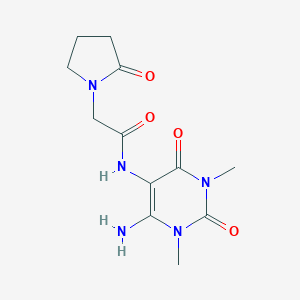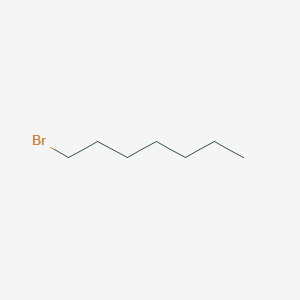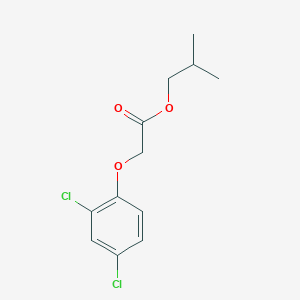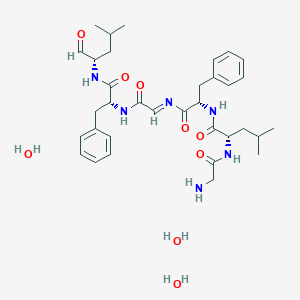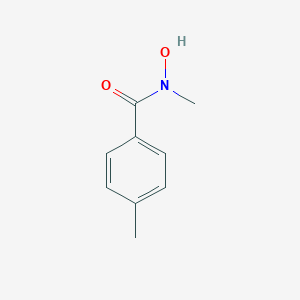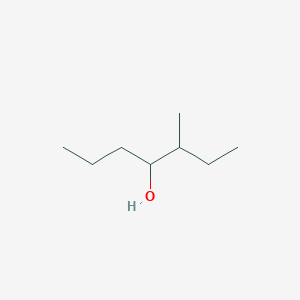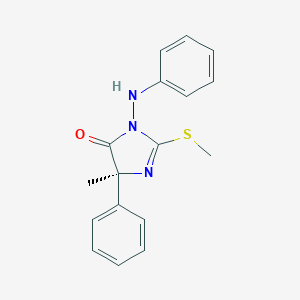
氟酰胺
描述
Fenamidone is a fungicide belonging to the imidazole group, primarily used to combat Oomycete diseases in various crops such as grapes, potatoes, tomatoes, and ornamentals . It is known for its effectiveness against diseases like downy mildew and certain leaf spot diseases . Fenamidone is characterized by its low aqueous solubility but high solubility in organic solvents .
科学研究应用
Fenamidone has a wide range of applications in scientific research, including:
作用机制
Target of Action
Fenamidone is a broad-spectrum fungicide belonging to the imidazolinone group . The active substance in Fenamidone is the S-enantiomer of a stereoisomeric molecule with the chiral center in the 5-position of the dihydro-imidazolone ring . This S-enantiomer has been shown to be the biologically (fungicidally) active enantiomer .
Mode of Action
Fenamidone acts by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a halt in ATP production, which is vital for cellular energy. This disruption of energy production leads to the death of the fungal cells, thus providing its fungicidal properties .
Biochemical Pathways
It is known that fenamidone interferes with the electron transport chain in the mitochondria of fungal cells . This disruption leads to a halt in ATP production, a crucial molecule for energy transfer within cells. The lack of ATP leads to cell death and thus the fungicidal action of Fenamidone .
Pharmacokinetics
Fenamidone has a low aqueous solubility but is soluble in many organic solvents . The compound was evaluated by the JMPR in 2013, where an ADI of 0–0.03 mg/kg bw and an ARfD of 1 mg/kg bw were established . Metabolites RPA 412636 and RPA 412708 are also present in rat urine and bile, respectively, whereas metabolite RPA 410193 is a novel plant metabolite .
Result of Action
The primary result of Fenamidone’s action is the death of fungal cells. By inhibiting the mitochondrial cytochrome-bc1 complex, Fenamidone disrupts the electron transport chain, leading to a halt in ATP production . Without ATP, the fungal cells cannot function, leading to cell death and the fungicidal action of Fenamidone .
Action Environment
Fenamidone is used to treat Oomycete diseases on a wide range of crops . Its efficacy and stability can be influenced by environmental factors such as soil type, temperature, and moisture levels .
生化分析
Biochemical Properties
Fenamidone interacts with several biomolecules. It has been found in crops, rat urine, and bile as metabolites RPA 412636, RPA 410193, and RPA 412708 . These metabolites are toxicologically significant .
Cellular Effects
The effects of Fenamidone on cells are primarily observed through its interaction with its metabolites. These metabolites have been found to be present in rat urine and bile, indicating that they may have significant effects on cellular processes .
Molecular Mechanism
The molecular mechanism of Fenamidone involves its metabolites. For instance, metabolite RPA 412636 is an order of magnitude more toxic than Fenamidone over 90 days of dietary exposure in rats . Similarly, RPA 412708 is an order of magnitude more acutely toxic than Fenamidone based on differences in LD50 values .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenamidone and its metabolites have been observed over time. For instance, the half-life period for Fenamidone was found to be 2 days at the recommended dose (RD) and 3 days at the double dose (DD) .
Dosage Effects in Animal Models
The effects of Fenamidone vary with different dosages in animal models. For instance, the half-life period for Fenamidone was found to be 2 days at the recommended dose (RD) and 3 days at the double dose (DD) .
Metabolic Pathways
Fenamidone is involved in several metabolic pathways. It is metabolized into RPA 412636, RPA 410193, and RPA 412708, which are found in crops, rat urine, and bile, respectively .
Transport and Distribution
The transport and distribution of Fenamidone within cells and tissues are likely facilitated by its metabolites. These metabolites have been found in various biological samples, indicating that they may play a role in the transport and distribution of Fenamidone .
Subcellular Localization
Given that its metabolites have been found in various biological samples, it is likely that Fenamidone and its metabolites are distributed throughout the cell .
准备方法
Synthetic Routes and Reaction Conditions: Fenamidone is synthesized through a multi-step process involving the formation of an imidazole ring. The key steps include:
Formation of the imidazole ring: This involves the reaction of aniline with a suitable aldehyde and a sulfur-containing compound under acidic conditions.
Introduction of the phenyl and methyl groups: The imidazole ring is then functionalized with phenyl and methyl groups through Friedel-Crafts alkylation reactions.
Final purification: The product is purified using techniques such as recrystallization or chromatography to obtain fenamidone in its pure form
Industrial Production Methods: In industrial settings, fenamidone is produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:
Mixing of reactants: The starting materials are mixed in a reactor with appropriate solvents and catalysts.
Reaction control: The reaction temperature, pressure, and time are carefully controlled to ensure complete conversion of reactants to the desired product.
化学反应分析
Types of Reactions: Fenamidone undergoes various chemical reactions, including:
Oxidation: Fenamidone can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert fenamidone to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the fenamidone molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives
相似化合物的比较
Azoxystrobin: Another QoI fungicide with a broad spectrum of activity.
Famoxadone: A QoI fungicide known for its effectiveness against downy mildew.
Pyraclostrobin: A widely used QoI fungicide with systemic properties
Fenamidone’s unique structure and mode of action make it a valuable tool in the management of fungal diseases in agriculture.
属性
IUPAC Name |
(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVPQMGRYSRMIW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034590 | |
| Record name | Fenamidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161326-34-7 | |
| Record name | Fenamidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161326-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenamidone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161326347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenamidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Imidazol-4-one, 3,5-dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-, (5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENAMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN24MG2Z5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenamidone exert its antifungal activity?
A1: Fenamidone inhibits mitochondrial respiration in fungi by targeting the cytochrome bc1 complex at the Qo site, located in the mitochondrial inner membrane. [] This inhibition disrupts the electron transport chain, ultimately halting energy production and leading to fungal death. [, , ]
Q2: Does the target site of fenamidone differ between fungal species?
A2: While fenamidone primarily targets the cytochrome bc1 complex in most fungi, slight variations in the binding site and affinity can exist between different species. []
Q3: What are the downstream effects of fenamidone's interaction with its target?
A3: By inhibiting the cytochrome bc1 complex, fenamidone disrupts the electron transport chain, leading to a cascade of events: [, ]
Q4: What is the molecular formula and weight of fenamidone?
A4: The molecular formula of fenamidone is C19H19FN4OS. It has a molecular weight of 366.45 g/mol.
Q5: How does the presence of epicuticular waxes affect fenamidone's degradation?
A5: Research indicates that the presence of epicuticular waxes can increase the half-life of fenamidone, suggesting slower degradation. []
Q6: How stable is fenamidone in different environmental conditions?
A6: Studies have shown that photodegradation is a major degradation pathway for fenamidone. [] Additionally, factors such as temperature, pH, and the presence of organic matter can influence its stability.
Q7: What are the known mechanisms of resistance to fenamidone in fungi?
A7: A single point mutation in the cytochrome b gene (G143A) has been identified in fenamidone-insensitive isolates of Pythium aphanidermatum. [] This mutation is associated with reduced sensitivity to Quinone outside inhibitor (QoI) fungicides, including fenamidone. [, ]
Q8: Does cross-resistance occur between fenamidone and other QoI fungicides?
A8: Yes, cross-resistance can occur between fenamidone and other QoI fungicides like azoxystrobin. This is often attributed to the shared target site and the presence of the F129L mutation in some resistant isolates. [, , ]
Q9: Are there any reports of cross-resistance between fenamidone and fungicides with different modes of action?
A9: Interestingly, isolates of Alternaria solani with reduced sensitivity to azoxystrobin (a QoI) were found to be more sensitive to boscalid (a complex II inhibitor), exhibiting negative cross-resistance. []
Q10: What strategies can be employed to manage fungicide resistance?
A10: Several strategies can help mitigate resistance development:
- Fungicide rotation: Alternating between fungicides with different MOAs. [, ]
- Mixture applications: Combining fungicides with different MOAs in a single application. [, ]
Q11: What is the efficacy of fenamidone against Pythium root rot in poinsettias?
A11: Fenamidone effectively controlled Pythium root rot caused by Pythium aphanidermatum in poinsettia cultivars, showing comparable efficacy to mefenoxam and etridiazole. [, , ]
Q12: How effective are fenamidone-containing fungicide mixtures in controlling potato late blight?
A12: Fenamidone mixed with propamocarb-hydrochloride (Consente) displayed high efficacy (90.11-97.23%) against potato late blight caused by Phytophthora infestans, surpassing the efficacy of propamocarb-hydrochloride + mancozeb. []
Q13: What analytical techniques are used to determine fenamidone residues in food and environmental samples?
A13: Several analytical methods have been developed and validated for detecting and quantifying fenamidone residues, including:
- Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS): This method has been successfully applied to determine fenamidone residues in vegetables and soil. []
- Gas chromatography with mass spectrometry (GC-MS): This technique has been validated for analyzing fenamidone in grapes and wines, demonstrating good accuracy and precision. []
- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This method has been utilized for quantifying fenamidone residues in animal-derived food products. []
- Surface-enhanced Raman spectroscopy (SERS): This technique offers a rapid and sensitive approach for detecting fenamidone residues. []
Q14: What are the potential environmental impacts of fenamidone use?
A14: Like many pesticides, fenamidone use raises concerns about its potential impact on the environment.
- Water contamination: Fenamidone has been detected in surface and groundwater samples, indicating its potential for environmental persistence and mobility. []
Q15: What strategies can be implemented to mitigate the environmental risks associated with fenamidone?
A15: Minimizing the environmental footprint of fenamidone requires a multifaceted approach:
- Integrated pest management (IPM): Integrating cultural, biological, and chemical control methods to reduce reliance on synthetic fungicides. []
Q16: Are there any viable alternatives to fenamidone for controlling oomycete diseases?
A16: Yes, several alternative fungicides with different MOAs can be used to manage oomycete diseases, including:
- Dimethomorph: A carboxylic acid amide fungicide that inhibits the synthesis of cell wall components in oomycetes. [, , ]
- Mancozeb: A contact fungicide that disrupts fungal metabolism through multi-site action. [, , , ]
- Propamocarb hydrochloride: A systemic fungicide that inhibits the biosynthesis of phospholipids and fatty acids in oomycetes. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


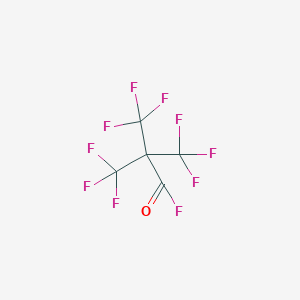

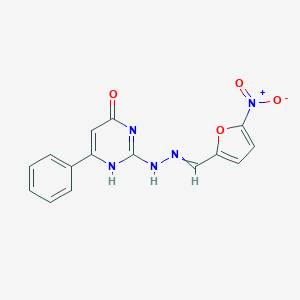
![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)


